2-azido-1H-imidazole;nitric acid
Description
Properties
CAS No. |
828268-77-5 |
|---|---|
Molecular Formula |
C3H4N6O3 |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
2-azido-1H-imidazole;nitric acid |
InChI |
InChI=1S/C3H3N5.HNO3/c4-8-7-3-5-1-2-6-3;2-1(3)4/h1-2H,(H,5,6);(H,2,3,4) |
InChI Key |
SGUADUZWKFFZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)N=[N+]=[N-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Temperature Control
Chemical Reactions Analysis
Types of Reactions
2-azido-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include nitroimidazoles, amines, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-azido-1H-imidazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-azido-1H-imidazole involves its interaction with specific molecular targets and pathways. The azido group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows the compound to modify the function of these targets, leading to various biological effects . The imidazole ring can also interact with metal ions and other cofactors, further influencing its activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-azido-1H-imidazole; nitric acid with structurally related imidazole derivatives:
Key Observations :
- Azido vs. Nitro Groups: The azido group in 2-azido-1H-imidazole; nitric acid is more reactive than nitro (-NO₂) groups in nitroimidazoles, enabling rapid cycloaddition reactions (e.g., with alkynes in click chemistry). Nitro groups, however, are better electron-withdrawing moieties, enhancing stability in pharmaceuticals .
- Nitric Acid Role : Unlike nitroimidazoles, where nitric acid is used for nitration during synthesis, here it forms a nitrate salt, increasing oxidative capacity and solubility in polar solvents .
Comparison :
- Reactivity : Azidation requires milder conditions compared to nitration, which involves strong acids and elevated temperatures.
- Yield and Purity : Nitroimidazoles (e.g., 5-nitroimidazole-asparagine) often require purification via column chromatography due to byproducts, whereas azido compounds may form explosive residues, complicating isolation .
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